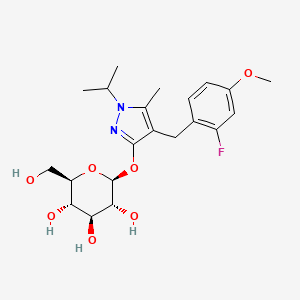
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-44847 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Phenolic Extractives from Plants : Compounds similar to beta-D-Glucopyranoside have been identified in plant extractives, such as in the root bark of Picea abies. These compounds are studied for their chemical structures and potential bioactive properties (Pan & Lundgren, 1995).
Natural Glycosides Identification : Research has identified new glycosides in plants like Dracocephalum tanguticum Maxim and Hypericum erectum Thunb, which are structurally similar to beta-D-Glucopyranoside. These studies contribute to understanding the diversity of natural compounds and their potential uses (Zeng et al., 2011); (Machida et al., 2009).
Chemical Synthesis and Transformations : Studies have focused on the synthesis and transformation of similar glucopyranosides, exploring their chemical properties and potential applications in creating new compounds (Ziegler et al., 1992); (Baer et al., 1990).
Pharmacological Studies : Certain glycosides, including those structurally related to beta-D-Glucopyranoside, have been investigated for their potential pharmacological effects, such as enhancing nerve growth factor action (Li et al., 2000).
Analytical Chemistry and Spectroscopy : Research has been conducted on the analysis and characterization of similar compounds using techniques like NMR spectroscopy. This is crucial for understanding the structure and properties of these molecules (Kováč et al., 1987).
Biosynthesis and Metabolic Pathways : Studies have looked into the biosynthesis of glycosides in plants, which can be related to beta-D-Glucopyranoside. Understanding these pathways can have implications for plant biology and the development of bioactive compounds (Kitajima et al., 2003).
Eigenschaften
CAS-Nummer |
421592-30-5 |
|---|---|
Produktname |
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl |
Molekularformel |
C21H29FN2O7 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 |
InChI-Schlüssel |
AOBLNYCSGWSIPG-YRIDSSQKSA-N |
Isomerische SMILES |
CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
Kanonische SMILES |
CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BI-44847; BI 44847; BI44847; UNII-43WJ33399D; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




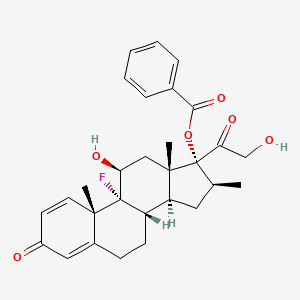
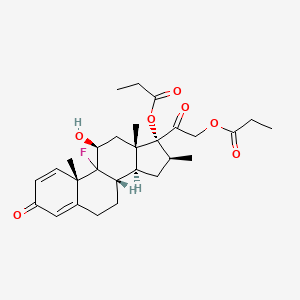




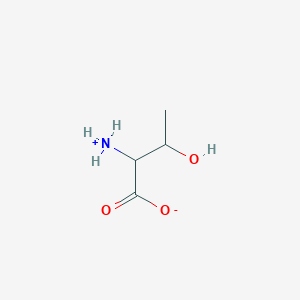



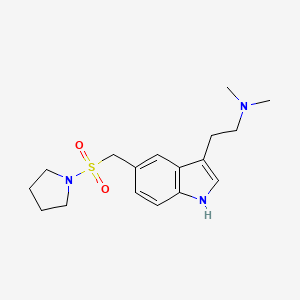

![6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1666895.png)